Labetalol Impurity A
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Overview
Description
Labetalol Impurity A, also known as 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid, is an impurity standard of Labetalol . Labetalol is a non-selective beta blocker and alpha-1 receptor blocker used primarily in the treatment of hypertension . Its chemical structure consists of a core bicyclic structure with both beta-adrenergic and alpha-adrenergic blocking properties .
Molecular Structure Analysis
The molecular formula of Labetalol Impurity A is C19H23NO4 . The InChI string representation of its structure isInChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)
. The Canonical SMILES representation is CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O
. Physical And Chemical Properties Analysis
The molecular weight of Labetalol Impurity A is 329.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.Scientific Research Applications
Development of Chromatographic Methods for Stability Analysis : A study developed a high-performance liquid chromatographic method for estimating labetalol and its degradation products in tablet forms. This method is useful for routine analysis and stability analysis of labetalol in pharmaceutical products (Chakravarthy, Sailaja, & Praveenkumar, 2016).
Influence of Peroxide Impurities on Stability : Research investigated the influence of peroxide impurities in povidone on the stability of labetalol. It was found that the presence of peroxide impurities in povidone can affect the stability of labetalol hydrochloride (Prachi, Komal, & Mehta, 2017).
Cardio- and Placental-Toxicity of Labetalol : A study explored the cardio- and placental-toxic effects of labetalol in pregnant rats, suggesting its potential implications in obstetrics (El-Borm & Atallah, 2021).
Stereoisomerism in Pharmacodynamics and Pharmacokinetics : Research has highlighted the importance of stereoisomerism in labetalol's pharmacodynamics and pharmacokinetics, focusing on how different isomers can impact the drug's efficacy and safety (Ariens, 1990).
Photostability and Phototoxicity Studies : Investigations into the photostability and phototoxicity of labetalol have provided insights into how the drug behaves under various light conditions and its implications for manufacturing and storage (Andrisano et al., 2001).
Interactions with Other Drugs and Treatments : Various studies have examined the interactions of labetalol with other drugs and in different treatment contexts, such as its effect during halothane anaesthesia, in treating hypertension, and in relation to other beta-blockers (Scott et al., 1978); (Inada et al., 1989); (Bouloux & Perrett, 1985).
Permeability and BCS Classification : A study on the permeability of labetalol and metoprolol explored their potential as reference standards in Biopharmaceutics Classification Systems, highlighting labetalol's properties in different intestinal segments and Caco-2 cells (Incecayir, Tsume, & Amidon, 2013).
Safety And Hazards
While specific safety and hazard information for Labetalol Impurity A is not available, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBUYRWVQLOXQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Labetalol Impurity A | |
CAS RN |
1391051-99-2 |
Source
|
Record name | Labetalol acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LABETALOL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SUJ0U4ZMR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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